N-(4-Ethoxy-2-nitrophenyl)acetamide

Isomer identification Organic synthesis Melting point

N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4, also known as 2′-nitrophenacetin or 3-nitro-4-acetamidophenetole) is a nitroaromatic acetanilide derivative with molecular formula C10H12N2O4 and molecular weight 224.21 g·mol⁻¹. The compound features an ethoxy substituent para to the acetamido group and a nitro group ortho to the acetamido moiety on the phenyl ring.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 885-81-4
Cat. No. B1293654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxy-2-nitrophenyl)acetamide
CAS885-81-4
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
InChIKeyOWIVDQQSRJCDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4): Core Identity and Procurement-Relevant Physicochemical Profile


N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4, also known as 2′-nitrophenacetin or 3-nitro-4-acetamidophenetole) is a nitroaromatic acetanilide derivative with molecular formula C10H12N2O4 and molecular weight 224.21 g·mol⁻¹ [1]. The compound features an ethoxy substituent para to the acetamido group and a nitro group ortho to the acetamido moiety on the phenyl ring . It is commercially available as a research intermediate at scales up to 500 kg with a purity specification of ≥98% (HPLC) [2]. Its predicted logP (XlogP 1.5; predicted LogP 1.85) and topological polar surface area (84.2 Ų) position it within a distinct lipophilicity-hydrophilicity window relative to its closest methoxy and non-nitrated analogs .

Why N-(4-Ethoxy-2-nitrophenyl)acetamide Cannot Be Simply Replaced by Its 3-Nitro or Methoxy Analogs in Synthesis and Analysis


Closely related in-class compounds such as N-(4-ethoxy-3-nitrophenyl)acetamide (3-nitrophenacetin) and N-(4-methoxy-2-nitrophenyl)acetamide share the same core scaffold but differ critically in substitution pattern or alkyl chain length, which directly impacts regiochemical outcome in downstream reactions, chromatographic retention, and melting point-based identification. The 2-nitro isomer (the target compound) is the kinetically favored product of phenacetin nitration under standard acetic acid conditions, a selectivity that cannot be reproduced with the 3-nitro or methoxy analogs [1]. In impurity profiling of phenacetin-derived pharmaceutical materials, the 2-nitro derivative serves as a specific marker for nitrosative degradation pathways, a role that the 3-nitro isomer or non-nitrated analogs cannot fulfill [2]. These property differences eliminate generic substitution as a viable strategy for applications requiring precise isomer identity.

Quantitative Differentiation of N-(4-Ethoxy-2-nitrophenyl)acetamide Against Its Closest Structural Analogs


Melting Point Distinction of the 2-Nitro Isomer from the 3-Nitro Isomer

The target compound (2-nitrophenacetin) exhibits a melting point of 104–105 °C, while its positional isomer N-(4-ethoxy-3-nitrophenyl)acetamide (3-nitrophenacetin) melts at 123–124 °C, a difference of approximately 18–20 °C [1]. This gap is sufficient for unambiguous identity confirmation and purity assessment via melting point determination.

Isomer identification Organic synthesis Melting point

Thin-Layer Chromatography (TLC) Rf Values for Isomer Separation

Under standardized TLC conditions (Kieselgel 60 F254, ethyl acetate elution), the target compound displays an Rf of 0.90, whereas the 3-nitro isomer exhibits an Rf of 0.54 [1]. An Rf difference of 0.36 units under identical conditions translates to baseline separation, enabling rapid visual discrimination of the two isomers.

Chromatography Isomer separation TLC

Lipophilicity Comparison: Ethoxy vs. Methoxy Analog

The target compound has a predicted logP of 1.5–1.85 , whereas the methoxy analog N-(4-methoxy-2-nitrophenyl)acetamide (CAS 119-81-3) has a reported experimental logP of 1.06 [1]. The 0.44–0.79 log unit increase corresponds to an approximately 2.8- to 6.2-fold higher octanol/water partition coefficient, indicating greater lipophilicity for the ethoxy-substituted derivative.

Lipophilicity logP ADME

Melting Point Contrast Between Ethoxy and Methoxy 2-Nitroacetanilides

The melting point of the target ethoxy compound is 104–105 °C [1], whereas the methoxy analog N-(4-methoxy-2-nitrophenyl)acetamide melts at 117–118 °C [2]. This 13–14 °C depression in the ethoxy compound reflects weakened crystal lattice energy associated with the longer alkyl chain, which may influence solubility and processing behavior.

Thermal properties Crystallinity Formulation

High-Impact Application Scenarios Where N-(4-Ethoxy-2-nitrophenyl)acetamide Provides a Verifiable Selection Advantage


Isomer-Specific Synthesis of 2-Substituted Phenacetin Derivatives

The target compound is the kinetically favored mononitration product of phenacetin, enabling high-yield preparation of the 2-nitro isomer as a single product after simple recrystallization [1]. This well-defined selectivity eliminates the need for challenging isomer separation and supports downstream transformations requiring the ortho-nitro orientation, such as reduction to 2-amino derivatives for benzodiazepine or indole scaffolds.

Reference Standard for Phenacetin-Derived Nitrosamine Impurity Profiling

2-Nitrophenacetin is a confirmed byproduct in the nitrosative degradation of phenacetin, appearing alongside N-nitrosophenacetin [2]. Its unique TLC and HPLC signatures (Rf 0.90; specific retention on Partisil columns) [1] make it an essential reference marker for analytical laboratories monitoring nitrosamine impurities in legacy pharmaceutical ingredients or conducting forced degradation studies.

Chromatographic Method Development and Isomer Verification in Teaching Laboratories

The 0.36-unit Rf difference between the 2-nitro and 3-nitro isomers on standard silica TLC plates [1] provides an ideal system for teaching isomer separation concepts, developing HPLC gradient methods, or validating new chromatographic stationary phases. The compound's commercial availability at ≥98% purity [3] ensures reproducible results across academic and industrial settings.

Lipophilicity-Guided Medicinal Chemistry Lead Optimization

When incremental increases in logP are desired within a nitroacetanilide scaffold, the ethoxy analog delivers a 0.44–0.79 log unit improvement over the methoxy congener , corresponding to a 2.8- to 6.2-fold enhancement in octanol/water partitioning. This predictable lipophilicity step supports structure-property relationship (SPR) campaigns where modulating membrane permeability without altering the core pharmacophore is essential.

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